molecular formula C21H33N3O3 B14797935 Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate

Cat. No.: B14797935
M. Wt: 375.5 g/mol
InChI Key: AKWVVWZMOQDTKM-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives . The piperidine ring is then functionalized with various substituents through reactions such as alkylation, acylation, and amination .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis and organophotocatalysis can also be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain . These interactions can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-10-6-5-7-11-17)14-18-12-8-9-13-24(18)20(25)19(22)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3

InChI Key

AKWVVWZMOQDTKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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